molecular formula C20H19NO2 B11090966 N-[2-(benzyloxy)ethyl]naphthalene-1-carboxamide

N-[2-(benzyloxy)ethyl]naphthalene-1-carboxamide

Cat. No.: B11090966
M. Wt: 305.4 g/mol
InChI Key: WMDNMZHHSDYISE-UHFFFAOYSA-N
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Description

N-[2-(benzyloxy)ethyl]naphthalene-1-carboxamide is an organic compound that features a naphthalene ring system substituted with a benzyloxyethyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzyloxy)ethyl]naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 2-(benzyloxy)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a suitable solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzyloxy)ethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Reduction of the carboxamide group can produce the corresponding amine.

    Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

N-[2-(benzyloxy)ethyl]naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may serve as a probe in biochemical assays to study enzyme interactions and binding affinities.

    Industry: It can be used in the production of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-[2-(benzyloxy)ethyl]naphthalene-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can enhance binding affinity through hydrophobic interactions, while the carboxamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-naphthyl ether: This compound shares the benzyloxy and naphthalene moieties but lacks the carboxamide group.

    Naphthalene-1-carboxamide: This compound has the carboxamide group but lacks the benzyloxyethyl substitution.

Uniqueness

N-[2-(benzyloxy)ethyl]naphthalene-1-carboxamide is unique due to the combination of the benzyloxyethyl and carboxamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

N-(2-phenylmethoxyethyl)naphthalene-1-carboxamide

InChI

InChI=1S/C20H19NO2/c22-20(19-12-6-10-17-9-4-5-11-18(17)19)21-13-14-23-15-16-7-2-1-3-8-16/h1-12H,13-15H2,(H,21,22)

InChI Key

WMDNMZHHSDYISE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCNC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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